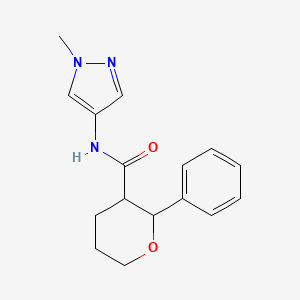![molecular formula C14H17N5O B7544732 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide, also known as CX516, is a compound that belongs to the family of ampakines. Ampakines are a group of compounds that target the AMPA receptors in the brain, which are responsible for regulating the flow of information between neurons. CX516 is a potent and selective AMPA receptor modulator that has been shown to enhance cognitive function and memory in preclinical and clinical studies.
作用機序
The mechanism of action of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide involves the modulation of the AMPA receptors in the brain. AMPA receptors are responsible for the majority of fast excitatory neurotransmission in the brain, and their activation is critical for synaptic plasticity and learning and memory processes. 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the primary neurotransmitter that activates these receptors.
Biochemical and Physiological Effects:
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects in the brain, including increased synaptic plasticity, enhanced long-term potentiation (LTP), and improved cognitive function. These effects are thought to be mediated by the modulation of AMPA receptors and the subsequent enhancement of glutamatergic neurotransmission.
実験室実験の利点と制限
One of the main advantages of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide for lab experiments is its high potency and selectivity for AMPA receptors, which allows for precise modulation of glutamatergic neurotransmission. Additionally, 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide has been shown to have a favorable safety profile in preclinical and clinical studies, with few side effects reported at therapeutic doses.
One limitation of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide for lab experiments is its relatively short half-life, which requires frequent dosing to maintain therapeutic levels. Additionally, the effects of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide on cognitive function may be influenced by a variety of factors, including age, sex, and baseline cognitive ability, which may complicate interpretation of study results.
将来の方向性
There are several potential future directions for research on 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide and other ampakines. One area of interest is the development of more potent and selective compounds that can target specific subtypes of AMPA receptors. Another area of focus is the investigation of the long-term effects of ampakine treatment on cognitive function and brain structure and function. Additionally, there is growing interest in the use of ampakines as cognitive enhancers for healthy individuals, which may have implications for academic and occupational performance.
合成法
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of 5-cyclopentyl-1-tetrazolecarboxylic acid with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group and coupling with 3-aminomethylbenzoic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Preclinical studies have shown that 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide can improve learning and memory in animal models of cognitive impairment, and clinical trials have demonstrated its efficacy in improving cognitive function in healthy volunteers and patients with cognitive deficits.
特性
IUPAC Name |
3-[(5-cyclopentyltetrazol-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c15-13(20)12-7-3-4-10(8-12)9-19-14(16-17-18-19)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOAGQFBVIFEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=NN2CC3=CC(=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)
![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)

![1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea](/img/structure/B7544674.png)
![[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone](/img/structure/B7544680.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)


![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)
![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)